
N'-hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N’-hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide” is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
TFMP derivatives have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical and Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学的研究の応用
Synthesis and Analytical Applications
Quantitative Analysis using LC–MS/MS : A study by Wojciechowska et al. (2016) developed a Liquid Chromatography-Tandem Mass Spectrometry (LC–MS/MS) method for determining hydrophobic N-alkyloxy substituted amidines. This method can monitor and control the synthesis process of compounds including N'-hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide derivatives, indicating its utility in synthesis quality control (Wojciechowska et al., 2016).
Efficient Synthesis Methods : Aksamitowski et al. (2017) reported efficient synthesis methods for long-chain N'-hydroxy-N-alkylpyridinecarboximidamides, a class of N-substituted imidamide derivatives with diverse applications. This study provided insights into the synthesis process of these compounds (Aksamitowski et al., 2017).
Extraction and Separation Applications
Zinc(II) Extraction : Wojciechowska et al. (2017) explored hydrophobic N’-alkyloxypyridine carboximidamides as efficient zinc(II) extractants from acidic chloride solutions. This research demonstrated the capability of these compounds, including N’-(2-ethylhexyloxy)pyridine-4-carboximidamide, in metal ion extraction processes (Wojciechowska et al., 2017).
Metal Ion Extraction : A study by Wieszczycka et al. (2021) tested the extractant N’-(2-ethylhexyloxy)pyridine-4-carboximidamide and its quaternary salts for the selective extraction of Zn(II) from waste pickling liquor. This research contributes to the understanding of these compounds' utility in industrial metal recovery processes (Wieszczycka et al., 2021).
Chemical Properties and Applications
- Pyridine Derivatives in Chemical Reactions : The research by Schlosser and Mongin (2007) detailed the regiochemical control in the synthesis of pyridines, including those with heterosubstituents like trifluoromethyl groups. This study underscores the versatility of such compounds in creating biologically active molecules (Schlosser & Mongin, 2007).
作用機序
Safety and Hazards
将来の方向性
The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . It is expected that many novel applications of TFMP will be discovered in the future .
特性
| { "Design of the Synthesis Pathway": "The synthesis of 'N'-hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide' can be achieved through a multistep process involving several reactions.", "Starting Materials": [ "4-(trifluoromethyl)pyridine-3-carboxaldehyde", "hydroxylamine hydrochloride", "sodium hydroxide", "acetic acid", "sodium nitrite", "ammonium chloride", "sodium carbonate", "sulfuric acid", "sodium azide", "phosphorus pentoxide", "ethanol" ], "Reaction": [ "Step 1: Conversion of 4-(trifluoromethyl)pyridine-3-carboxaldehyde to 4-(trifluoromethyl)pyridine-3-carboxylic acid by refluxing with sodium hydroxide and acetic acid.", "Step 2: Conversion of 4-(trifluoromethyl)pyridine-3-carboxylic acid to 4-(trifluoromethyl)pyridine-3-carboxylic acid hydrazide by reaction with hydrazine hydrate.", "Step 3: Oxidation of 4-(trifluoromethyl)pyridine-3-carboxylic acid hydrazide to 4-(trifluoromethyl)pyridine-3-carboxylic acid diazonium salt by reaction with sodium nitrite and sulfuric acid.", "Step 4: Conversion of 4-(trifluoromethyl)pyridine-3-carboxylic acid diazonium salt to 4-(trifluoromethyl)pyridine-3-carboximidamide by reaction with ammonium chloride.", "Step 5: Conversion of 4-(trifluoromethyl)pyridine-3-carboximidamide to 'N'-hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide' by reaction with hydroxylamine hydrochloride and sodium carbonate in ethanol.", "Step 6: Purification of the final product by recrystallization from a suitable solvent." ] } | |
CAS番号 |
175204-85-0 |
分子式 |
C7H6F3N3O |
分子量 |
205.14 g/mol |
IUPAC名 |
N'-hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)5-1-2-12-3-4(5)6(11)13-14/h1-3,14H,(H2,11,13) |
InChIキー |
TWNDDLQXEIPJNK-UHFFFAOYSA-N |
異性体SMILES |
C1=CN=CC(=C1C(F)(F)F)/C(=N\O)/N |
SMILES |
C1=CN=CC(=C1C(F)(F)F)C(=NO)N |
正規SMILES |
C1=CN=CC(=C1C(F)(F)F)C(=NO)N |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


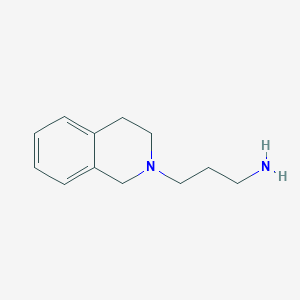

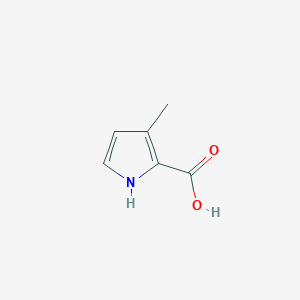
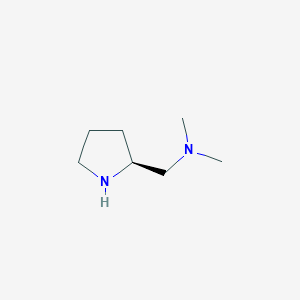
![[4-(Furan-2-yl)phenyl]methanamine](/img/structure/B1312494.png)
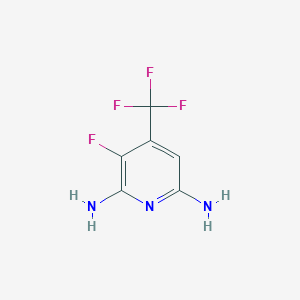
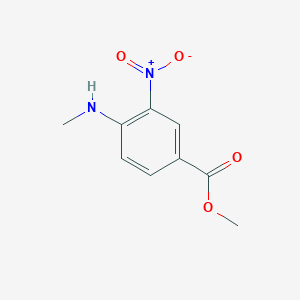

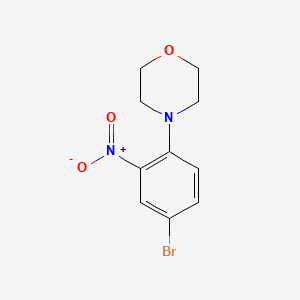

![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine](/img/structure/B1312528.png)



